gamma-Butyrolactone-d4
Overview
Description
Gamma-Butyrolactone-d4: is a deuterated form of gamma-Butyrolactone, where four hydrogen atoms are replaced by deuterium. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is primarily used as a solvent and an intermediate in the production of other chemicals. The deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst such as copper or zinc at elevated temperatures. The reaction produces gamma-Butyrolactone, which can then be deuterated.
Ring-Closing of Hydroxy Acids: Hydroxy acids can undergo intramolecular esterification to form gamma-Butyrolactone. This process can be adapted to produce the deuterated form by using deuterated reagents.
Synthesis from Tetrahydrofuran: Tetrahydrofuran can be oxidized to produce gamma-Butyrolactone. The deuterated form can be synthesized by using deuterated oxidizing agents.
Industrial Production Methods: The industrial production of gamma-Butyrolactone-d4 typically involves the dehydrogenation of deuterated 1,4-butanediol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Gamma-Butyrolactone-d4 can be oxidized to produce deuterated succinic acid.
Reduction: It can be reduced to produce deuterated 1,4-butanediol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Deuterated succinic acid.
Reduction: Deuterated 1,4-butanediol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Gamma-Butyrolactone-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of gamma-Butyrolactone in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used as an intermediate in the synthesis of various deuterated compounds used in research and development.
Mechanism of Action
Gamma-Butyrolactone-d4 exerts its effects primarily through its role as a solvent and intermediate. In biological systems, it is rapidly converted to gamma-hydroxybutyric acid, which acts as a central nervous system depressant. The deuterated form allows for detailed studies of these pathways using NMR spectroscopy.
Comparison with Similar Compounds
Gamma-Butyrolactone: The non-deuterated form, which is widely used as a solvent and intermediate.
Gamma-Hydroxybutyric Acid: A metabolite of gamma-Butyrolactone with central nervous system depressant effects.
Tetrahydrofuran: A related compound used as a solvent in organic synthesis.
Uniqueness: Gamma-Butyrolactone-d4 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic studies
Properties
IUPAC Name |
4,4,5,5-tetradeuteriooxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-VEPVEJTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OC1([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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